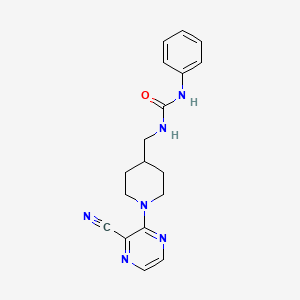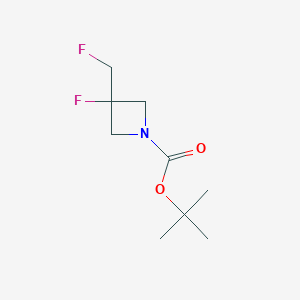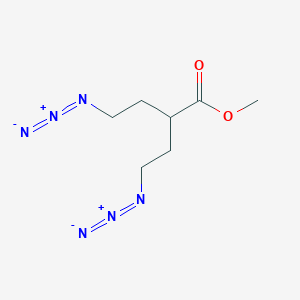![molecular formula C5H7NO2S B2493653 2-[(2-Cyanoethyl)thio]acetic acid CAS No. 56796-10-2](/img/structure/B2493653.png)
2-[(2-Cyanoethyl)thio]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Cyanoethyl)thio]acetic acid is an organosulfur compound with the molecular formula C₅H₇NO₂S It is characterized by the presence of a cyanoethyl group attached to a thioacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Cyanoethyl)thio]acetic acid typically involves the reaction of cyanoethyl thiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 2-[(2-Cyanoethyl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Aminoethylthioacetic acid.
Substitution: Various substituted thioacetic acid derivatives.
科学的研究の応用
2-[(2-Cyanoethyl)thio]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: It can be used in the production of specialty chemicals and as a building block for more complex compounds.
作用機序
The mechanism of action of 2-[(2-Cyanoethyl)thio]acetic acid involves its interaction with thiol-containing biomolecules. The cyanoethyl group can act as an electrophile, reacting with nucleophilic thiol groups in enzymes or other proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
類似化合物との比較
Thioacetic acid: Similar in structure but lacks the cyanoethyl group.
2-(Cyanomethylthio)acetic acid: Similar but with a different positioning of the cyano group.
Cefmetazole side chain: Contains a similar thioacetic acid moiety.
Uniqueness: 2-[(2-Cyanoethyl)thio]acetic acid is unique due to the presence of both a cyano and a thio group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
特性
IUPAC Name |
2-(2-cyanoethylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c6-2-1-3-9-4-5(7)8/h1,3-4H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTLXQWGBSLYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2493571.png)

![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)
![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)

![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)
![1-[4-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2493581.png)
![3,4-dimethyl-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide](/img/structure/B2493583.png)

![3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493586.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)
![N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2493592.png)
